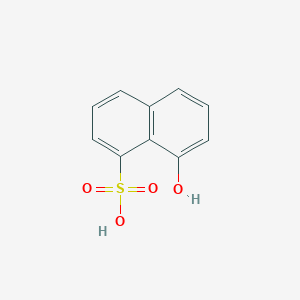

1-Naphthalenesulfonic acid, 8-hydroxy-

Description

The exact mass of the compound 1-Naphthalenesulfonic acid, 8-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenesulfonic acid, 8-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 8-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxynaphthalene-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6,11H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBZGGKAUXTRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059449 |

Source

|

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-22-6 |

Source

|

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Naphthalenesulfonic acid, 8-hydroxy- synthesis pathways

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-1-Naphthalenesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-1-naphthalenesulfonic acid, a bifunctional naphthalene derivative, serves as a pivotal intermediate in the synthesis of various fine chemicals, most notably azo dyes and specialized fluorescent probes. Its molecular architecture, featuring both a nucleophilic hydroxyl group and a water-solubilizing sulfonic acid moiety, offers versatile reactivity for subsequent chemical transformations. This guide provides a comprehensive exploration of the principal and alternative synthetic pathways to this compound, grounded in mechanistic principles and supported by field-proven insights. We will dissect the critical process parameters, examine the causality behind experimental choices, and present detailed protocols to ensure both scientific integrity and practical applicability for the laboratory or industrial chemist.

Introduction: Chemical Significance and Applications

8-Hydroxy-1-naphthalenesulfonic acid (CAS: 117-22-6), also known as 1-Naphthol-8-sulfonic acid, is a valued intermediate in organic synthesis.[1] Its primary utility lies in the production of a wide array of synthetic dyes, where it acts as a coupling component. The presence of the hydroxyl and sulfonic acid groups on the naphthalene ring provides reactive sites for building complex chromophoric systems.[2] Beyond the dye industry, derivatives of this compound are explored in biochemical research as fluorescent probes to study protein conformation and binding events, leveraging the environmentally sensitive fluorescence of the naphthalenic core.[2][3]

This document details the established synthetic routes to 8-hydroxy-1-naphthalenesulfonic acid, focusing on the underlying chemistry, reaction optimization, and purification strategies essential for obtaining a high-purity final product.

Primary Synthesis Pathway: Multi-Step Synthesis from Naphthalene

The most established industrial route to 8-hydroxy-1-naphthalenesulfonic acid begins with naphthalene. This multi-step process offers a high degree of control over the final isomer by carefully managing the regioselectivity of each sequential reaction.

Step 1: Sulfonation of Naphthalene

The journey begins with the electrophilic aromatic substitution of naphthalene using sulfuric acid. This reaction is a classic example of kinetic versus thermodynamic control. To obtain the desired 1-naphthalenesulfonic acid, the reaction must be conducted under kinetic control.[4]

-

Causality: At lower temperatures (around 40-60°C), sulfonation at the alpha-position (C1) is faster, leading to 1-naphthalenesulfonic acid as the major product.[4][5] If the temperature is elevated (e.g., to 160°C), the reaction becomes reversible, and the more thermodynamically stable beta-isomer, 2-naphthalenesulfonic acid, predominates.[4]

Experimental Protocol: Synthesis of 1-Naphthalenesulfonic Acid

-

Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with concentrated sulfuric acid.

-

Reagent Addition: While stirring, melt naphthalene and add it to the sulfuric acid at a controlled rate, maintaining the reaction temperature between 35-45°C.[5]

-

Reaction: Continue stirring for 2-3 hours at this temperature until the dissolution of naphthalene is complete.[5]

-

Workup: The resulting mixture, containing 1-naphthalenesulfonic acid, is then carried forward to the next step.

Step 2: Nitration of 1-Naphthalenesulfonic Acid

The sulfonic acid group at the C1 position is a meta-director. However, in the fused ring system of naphthalene, it deactivates the ring it is on and directs incoming electrophiles to the other ring, primarily at the C5 and C8 positions. By controlling the reaction conditions, nitration can be selectively targeted to the C8 position.

Experimental Protocol: Synthesis of 8-Nitro-1-naphthalenesulfonic Acid

-

Reagent Preparation: Prepare a nitrating mixture (mixed acid) of nitric acid and sulfuric acid.

-

Nitration: Cool the 1-naphthalenesulfonic acid solution from the previous step and slowly add the mixed acid. The temperature is carefully controlled, typically in the range of 30-95°C, to favor 8-nitration.[5]

-

Reaction Monitoring: The reaction is monitored by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

Step 3: Reduction to 8-Amino-1-naphthalenesulfonic Acid (Peri Acid)

The nitro group is subsequently reduced to an amine. A common and cost-effective method for this transformation is Béchamp reduction, which uses iron filings in an acidic medium.

Experimental Protocol: Synthesis of Peri Acid

-

Reaction Setup: The solution of 8-nitro-1-naphthalenesulfonic acid is charged into a reactor equipped with a robust stirrer.

-

Reduction: Iron powder is added, and the mixture is heated. Steam is often introduced to facilitate the reaction, which is typically run at temperatures between 60-180°C.[5]

-

Workup: Upon completion, the iron oxides are filtered off. The resulting solution contains 8-amino-1-naphthalenesulfonic acid, commonly known as Peri acid.

Step 4: Conversion of Amine to Hydroxyl Group

The final step involves converting the amino group of Peri acid into a hydroxyl group. This is typically achieved through diazotization followed by hydrolysis (boiling the diazonium salt in water) or, more robustly, via the Bucherer reaction or high-temperature caustic fusion.

Experimental Protocol: Hydrolysis via Caustic Fusion

-

Fusion: The sodium salt of 8-amino-1-naphthalenesulfonic acid is fused with sodium hydroxide at high temperatures.

-

Hydrolysis: The amino group is displaced by a hydroxyl group under these harsh conditions.

-

Acidification: The resulting fusion melt is dissolved in water and carefully acidified.

-

Isolation: 8-Hydroxy-1-naphthalenesulfonic acid precipitates from the solution and is collected by filtration.

Process Visualization: Multi-Step Synthesis from Naphthalene

Sources

An In-Depth Technical Guide to 1-Naphthol-8-sulfonic acid (CAS Number: 117-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-8-sulfonic acid, identified by the CAS number 117-22-6, is an important organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in various synthetic processes, particularly in the manufacturing of azo dyes. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and safety protocols for 1-Naphthol-8-sulfonic acid, tailored for professionals in research and development.

Physicochemical Properties

1-Naphthol-8-sulfonic acid is typically a white to light yellow crystalline solid. The presence of the sulfonic acid group renders it soluble in water.[1] The dual functionality of the hydroxyl and sulfonic acid groups contributes to its acidic nature and enhances its reactivity in chemical syntheses.[1]

| Property | Value | Reference |

| CAS Number | 117-22-6 | [2] |

| Molecular Formula | C₁₀H₈O₄S | [2] |

| Molecular Weight | 224.23 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Water Solubility | Soluble | [1] |

| IUPAC Name | 8-hydroxynaphthalene-1-sulfonic acid | [2] |

Synthesis of 1-Naphthol-8-sulfonic acid

The synthesis of 1-Naphthol-8-sulfonic acid is primarily achieved through the sulfonation of 1-naphthol. This electrophilic aromatic substitution is sensitive to reaction conditions, which can influence the isomeric composition of the final product. Careful control of parameters such as the sulfonating agent, reaction temperature, and solvent is crucial to selectively obtain the 1,8-isomer.[3]

A generalized workflow for the synthesis is as follows:

Caption: Generalized workflow for the synthesis of 1-Naphthol-8-sulfonic acid.

Spectral Analysis

The structural elucidation of 1-Naphthol-8-sulfonic acid relies on a combination of spectroscopic techniques. Below is an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a typical proton NMR spectrum of 1-Naphthol-8-sulfonic acid, distinct signals are expected for the aromatic protons on the naphthalene ring, as well as for the protons of the hydroxyl and sulfonic acid groups. The chemical shifts of the aromatic protons will be influenced by the positions of the two functional groups, and their coupling patterns will provide information about their connectivity.[3]

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene ring system, with the carbons bearing the hydroxyl and sulfonic acid groups exhibiting characteristic chemical shifts. Data available on PubChem indicates that a ¹³C NMR spectrum has been acquired using a Bruker AM-270 instrument.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Naphthol-8-sulfonic acid is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

S=O stretch (sulfonic acid): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.

-

Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.

PubChem indicates the availability of an FTIR spectrum obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[2]

Mass Spectrometry (MS)

Mass spectrometry of 1-Naphthol-8-sulfonic acid is expected to show a molecular ion peak corresponding to its molecular weight (224.23 g/mol ). The fragmentation pattern would likely involve the loss of SO₃ (80 Da) or SO₂ (64 Da), which are characteristic fragmentation pathways for sulfonic acids. Aromatic compounds are known for their stable molecular ions.[4]

UV-Visible (UV-Vis) Spectroscopy

The naphthalene ring system in 1-Naphthol-8-sulfonic acid acts as a chromophore, leading to strong absorption bands in the ultraviolet region of the electromagnetic spectrum.[3] These absorptions are due to π-π* electronic transitions.[3] The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.[3]

Experimental Protocols

General Spectroscopic Sample Preparation

A standardized approach to sample preparation is crucial for obtaining high-quality spectral data.

Caption: A generalized workflow for preparing samples of 1-Naphthol-8-sulfonic acid for various spectroscopic analyses.

Applications

The primary application of 1-Naphthol-8-sulfonic acid is as an intermediate in the synthesis of azo dyes.[1] Its chemical structure allows it to be used in coupling reactions to produce a wide range of colored compounds for the textile and other industries. It can also serve as a pH indicator due to the presence of the acidic sulfonic acid and phenolic hydroxyl groups.[1]

Safety and Handling

1-Naphthol-8-sulfonic acid should be handled with care, as it may cause irritation upon contact with the skin or eyes.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

References

-

PubChem. 1-Naphthol-8-sulfonic acid. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

The Enduring Legacy of a Versatile Scaffold: A Technical Guide to the Historical Development of Naphthalenesulfonic Acid Derivatives

Abstract: This in-depth technical guide provides a comprehensive overview of the historical development of naphthalenesulfonic acid derivatives, tracing their evolution from foundational molecules in the synthetic dye industry to their contemporary applications as high-performance dispersing agents and crucial moieties in pharmaceuticals. Aimed at researchers, scientists, and drug development professionals, this guide elucidates the key scientific breakthroughs, synthetic methodologies, and structure-property relationships that have underpinned the enduring utility of this versatile chemical class. Through a detailed exploration of their history, this document aims to provide a deeper understanding of the causality behind their widespread industrial and biomedical significance.

Introduction: The Naphthalene Scaffold and the Dawn of an Industrial Revolution

Naphthalene, a bicyclic aromatic hydrocarbon first identified in coal tar in the early 19th century, initially presented as a chemical curiosity. However, the ability to functionalize its stable ring system through electrophilic substitution reactions unlocked a world of synthetic possibilities. The introduction of the sulfonic acid group (-SO₃H) via sulfonation proved to be a particularly transformative discovery. This functionalization not only rendered the hydrophobic naphthalene core water-soluble but also provided a reactive handle for further chemical modifications, laying the groundwork for a new era of industrial chemistry.

The journey of naphthalenesulfonic acid derivatives is a compelling narrative of how fundamental organic chemistry discoveries can catalyze profound industrial and societal change. From the vibrant hues that colored the fabrics of the late 19th and 20th centuries to the high-strength concrete that shapes our modern infrastructure and the targeted therapeutics that improve human health, the influence of these compounds is both broad and deep. This guide will navigate the pivotal moments in this history, offering technical insights into the innovations that have cemented the legacy of naphthalenesulfonic acid derivatives.

The Birth of Synthetic Dyes: Naphthalenesulfonic Acids as Chromophoric Cornerstones

The mid-19th century marked the beginning of a paradigm shift in the textile industry, as synthetic dyes began to replace their natural counterparts. Naphthalenesulfonic acid derivatives were at the very heart of this revolution. The sulfonate groups, being strongly electron-withdrawing, could be strategically positioned on the naphthalene ring to modulate the electronic properties of the aromatic system. This, in turn, allowed for the tuning of the chromophoric properties of the resulting dye molecules.

One of the most significant applications of naphthalenesulfonic acids in this domain was as coupling components in the synthesis of azo dyes. The diazotization of an aromatic amine, followed by its coupling with a naphthalenesulfonic acid derivative, provided a versatile and robust method for producing a vast spectrum of colors with good fastness properties. The position of the sulfonate group, along with other substituents on the naphthalene ring, played a critical role in determining the final color and properties of the dye. For instance, the use of different aminonaphthalenesulfonic acids as coupling components allowed for the synthesis of a wide range of red, orange, and brown dyes that became staples of the textile industry.

The development of these dyes was not merely a matter of academic curiosity; it was a major economic driver. Companies in Europe and later in the United States invested heavily in research and production, leading to a rapid proliferation of new dye structures and dyeing techniques. The legacy of this era is still evident in the many commercial dyes that continue to be based on the naphthalenesulfonic acid scaffold.

Beyond Color: The Rise of Naphthalenesulfonic Acid-Based Dispersing Agents

While the initial success of naphthalenesulfonic acid derivatives was built on their chromophoric properties, their utility soon expanded into a completely different arena: surface chemistry. The inherent amphiphilic nature of these molecules, possessing a hydrophobic naphthalene core and a hydrophilic sulfonate headgroup, made them excellent candidates for use as surfactants and dispersing agents.

A pivotal development in this area was the condensation of naphthalenesulfonic acid with formaldehyde to produce polymeric structures known as naphthalenesulfonate-formaldehyde condensates (NSFs). These polymers proved to be exceptionally effective dispersing agents, capable of adsorbing onto the surface of particles and preventing their agglomeration through a combination of electrostatic repulsion and steric hindrance. This property found widespread application in numerous industries:

-

Textile Industry: In dyeing processes, NSFs act as leveling agents, ensuring the uniform distribution of dye molecules on the fabric surface, leading to even and consistent coloration.[1]

-

Leather Tanning: They are used as tanning auxiliaries to promote the even penetration of tanning agents into the leather, resulting in a more uniform and higher-quality product.

-

Agrochemicals: NSFs are employed as dispersing agents in pesticide formulations, ensuring the stable suspension of active ingredients in spray solutions.

-

Concrete Admixtures: Perhaps one of the most significant applications of NSFs is as superplasticizers in concrete. By adsorbing onto cement particles, they impart a strong negative charge, causing the particles to repel each other. This leads to a significant reduction in the viscosity of the concrete mix, allowing for a lower water-to-cement ratio. The result is a more workable concrete with significantly higher compressive strength and durability.[2][3]

The mechanism of action for NSFs as dispersing agents is a classic example of colloid chemistry in action. The sulfonate groups provide a strong anionic charge in aqueous environments, leading to electrostatic repulsion between particles, while the polymeric backbone contributes to steric stabilization.

Table 1: Comparative Properties of Naphthalenesulfonate-Based Dispersing Agents

| Property | Naphthalenesulfonate-Formaldehyde Condensates (NSF) | Alkyl Naphthalene Sulfonates |

| Primary Function | High-efficiency dispersant, superplasticizer | Wetting agent, emulsifier |

| Molecular Structure | Polymeric | Monomeric or oligomeric with alkyl chains |

| Mechanism of Action | Electrostatic repulsion and steric hindrance | Reduction of surface tension |

| Key Applications | Concrete, textiles, leather, agrochemicals | Detergents, paints, emulsion polymerization |

| Water Reduction in Concrete | High (15-25%) | Low to moderate |

| Foaming Tendency | Low | Varies with alkyl chain length |

A New Frontier: Naphthalenesulfonic Acid Derivatives in the Pharmaceutical Arena

The unique physicochemical properties of the naphthalenesulfonic acid scaffold have also captured the attention of medicinal chemists and drug development professionals. The rigid, planar naphthalene core provides a well-defined structural framework, while the sulfonate group can enhance water solubility and facilitate interactions with biological targets.

Several marketed drugs incorporate a naphthalene or a related bicyclic aromatic system, and in some cases, a sulfonate or sulfonamide group plays a key role in their activity or pharmacokinetic profile. Examples include:

-

Nafcillin: A penicillinase-resistant penicillin antibiotic, nafcillin features a substituted naphthalene ring system that contributes to its stability against bacterial enzymes.[4][5]

-

Terbinafine: An antifungal agent, terbinafine contains a naphthalene moiety that is crucial for its inhibitory activity against squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[4][6]

-

Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID), naproxen is a derivative of naphthalenepropionic acid.[7]

Beyond their direct incorporation into drug molecules, naphthalenesulfonic acid derivatives have also proven to be invaluable tools in biomedical research, particularly as fluorescent probes. The fluorescence properties of certain derivatives are highly sensitive to their local environment. For instance, 8-anilinonaphthalene-1-sulfonic acid (ANS) exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic pockets in proteins.[8][9] This property has made ANS and its derivatives powerful tools for studying protein folding, conformational changes, and ligand binding.[8][9]

Synthesis and Methodologies: A Technical Overview

The primary method for the synthesis of naphthalenesulfonic acids is the direct sulfonation of naphthalene using a sulfonating agent, typically concentrated sulfuric acid or oleum. The position of sulfonation is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid (the α-isomer). The transition state leading to the α-isomer is lower in energy, allowing for its faster formation.[10][11]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control. The initially formed α-isomer can revert to naphthalene, which then sulfonates to form the more stable naphthalene-2-sulfonic acid (the β-isomer). The β-isomer is sterically less hindered and therefore thermodynamically more stable.[10][11]

Table 2: Influence of Reaction Conditions on the Sulfonation of Naphthalene

| Parameter | Condition | Major Product | Rationale |

| Temperature | Low (~80°C) | Naphthalene-1-sulfonic acid (α-isomer) | Kinetic Control (lower activation energy) |

| Temperature | High (~160°C) | Naphthalene-2-sulfonic acid (β-isomer) | Thermodynamic Control (more stable product) |

| Sulfonating Agent | Sulfuric Acid | Mixture of isomers | Standard reagent |

| Sulfonating Agent | Oleum (H₂SO₄ + SO₃) | Higher degree of sulfonation | More reactive sulfonating species |

| Reaction Time | Short | Higher proportion of α-isomer | Kinetically favored product forms first |

| Reaction Time | Long (at high temp.) | Higher proportion of β-isomer | Allows for equilibration to the thermodynamic product |

The separation of the isomeric products can be challenging, but various techniques, including fractional crystallization of their salts, have been developed to obtain pure isomers.

Experimental Protocol: Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Control)

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Reagents: Charge the flask with molten naphthalene.

-

Sulfonation: While stirring vigorously, slowly add concentrated sulfuric acid to the molten naphthalene.

-

Heating: Heat the reaction mixture to approximately 160°C and maintain this temperature for several hours.

-

Work-up: After cooling, carefully pour the reaction mixture into a beaker of cold water.

-

Isolation: The naphthalenesulfonic acid can be isolated as its sodium salt by neutralization with sodium hydroxide or sodium carbonate, followed by filtration and drying.

Conclusion and Future Perspectives

The historical development of naphthalenesulfonic acid derivatives is a testament to the power of fundamental chemical discoveries to drive innovation across a multitude of industries. From the vibrant colors that defined an era to the high-performance materials that enable modern construction and the sophisticated molecular tools that advance biomedical research, the impact of this versatile scaffold is undeniable.

Looking to the future, the unique properties of naphthalenesulfonic acid derivatives are likely to continue to be exploited in new and innovative ways. In the pharmaceutical realm, the naphthalene scaffold may be further utilized in the design of novel therapeutics, while new fluorescent probes based on this structure could provide deeper insights into complex biological processes. In materials science, the development of novel polymeric dispersants with enhanced properties could lead to even more advanced and sustainable materials. The enduring legacy of naphthalenesulfonic acid derivatives serves as a powerful reminder of the long-term value of fundamental research and the remarkable versatility of organic chemistry.

References

- Benchchem. (n.d.).

- National Center for Biotechnology Information. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- Effect of reaction conditions on naphthalene sulfon

- ResearchGate. (n.d.). Aromatic Sulfonation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Google Patents. (n.d.). AU2016102263A4 - Nafcillin sodium drug intermediates 2-ethoxy naphthalene synthesis method.

- International Journal of Pharmaceutical Sciences. (n.d.).

- RSC Publishing - The Royal Society of Chemistry. (2020).

- ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- Theranostics. (n.d.).

- National Center for Biotechnology Information. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.).

- Ataman Kimya. (n.d.).

- MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.

- Ataman Kimya. (n.d.).

- Chemistry Stack Exchange. (2015).

- ResearchGate. (n.d.).

- WordPress.com. (2024). sulphonation of naphthalene - Chemistry for everyone.

- precisionFDA. (n.d.). 2-NAPHTHALENESULFONIC ACID.

- Google Patents. (n.d.). CN112841210A - Dispersing wetting agent composition.

- ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs.

- PubChem. (n.d.). 1-Naphthalenesulfonic acid | C10H8O3S | CID 6812.

- National Center for Biotechnology Information. (n.d.). 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem.

-

ResearchGate. (n.d.). Previously marketed naphthalene-based drugs and reported bioactive compounds[12].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 12. GSRS [precision.fda.gov]

The Lynchpin of Synthesis: A Technical Guide to 8-Hydroxy-1-naphthalenesulfonic Acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding

8-Hydroxy-1-naphthalenesulfonic acid, a bifunctional naphthalene derivative, stands as a cornerstone in the edifice of modern synthetic chemistry. Its strategic combination of a hydroxyl (-OH) and a sulfonic acid (-SO3H) group on the rigid naphthalene framework imparts a unique reactivity profile, making it an exceptionally valuable intermediate in the synthesis of a diverse array of molecules, from vibrant azo dyes to sophisticated fluorescent probes used in cutting-edge biological research.[1] This guide delves into the core chemical principles that govern its utility, providing in-depth protocols and mechanistic insights for its application in the laboratory.

Historically, the journey of naphthalene sulfonic acid derivatives began with the isolation of naphthalene from coal tar in the 19th century. The subsequent development of sulfonation techniques was a pivotal moment, rendering the water-insoluble naphthalene core soluble and opening the door to the burgeoning dye industry.[1] The precise control of sulfonation, influenced by factors like temperature and the sulfonating agent, allows for the selective synthesis of different isomers, a foundational concept in electrophilic aromatic substitution that continues to be relevant today.[1]

Physicochemical Properties and Structural Rationale

The utility of 8-hydroxy-1-naphthalenesulfonic acid as a synthetic intermediate is intrinsically linked to its molecular architecture. The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group, positioned on the same naphthalene ring, create a distinct electronic landscape that dictates its reactivity in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [2][3][] |

| Molecular Weight | 224.23 g/mol | [1][2][3][] |

| CAS Number | 117-22-6 | [1][2][3] |

| Appearance | Dark pink powder | [] |

| Density | 1.549 g/cm³ | [2] |

| pKa | 0.05 ± 0.40 (Predicted) | [2] |

The sulfonic acid group confers aqueous solubility, a critical attribute for many biological and industrial applications.[1] The hydroxyl group, on the other hand, is a key site for electrophilic aromatic substitution and can be readily converted into other functional groups, further expanding its synthetic potential.[2]

Core Synthetic Applications: A Mechanistic Perspective

The dual functionality of 8-hydroxy-1-naphthalenesulfonic acid provides two primary avenues for its use as a synthetic intermediate: as a coupling component in azo dye synthesis and as a precursor for fluorescent probes.

Azo Dye Synthesis: The Chromophore's Foundation

Azo dyes, characterized by the -N=N- linkage, represent a significant class of synthetic colorants. In this context, 8-hydroxy-1-naphthalenesulfonic acid acts as a "coupling component." The electron-rich naphthalene ring, activated by the hydroxyl group, readily undergoes electrophilic substitution by a diazonium salt.

The general mechanism involves the diazotization of a primary aromatic amine, followed by coupling with 8-hydroxy-1-naphthalenesulfonic acid. The coupling reaction typically occurs at the position ortho or para to the hydroxyl group. In the case of 8-hydroxy-1-naphthalenesulfonic acid, coupling with diazo compounds happens at the 2-position.[2]

Caption: General workflow for azo dye synthesis using 8-hydroxy-1-naphthalenesulfonic acid.

The specific color of the resulting azo dye is determined by the extended conjugation of the aromatic systems linked by the azo group, as well as the nature of the substituents on the aromatic rings. These dyes find widespread use in the textile industry.[5][6]

Fluorescent Probes: Illuminating Biological Systems

Perhaps the most significant contemporary application of 8-hydroxy-1-naphthalenesulfonic acid is as a precursor to the fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS).[1][7] ANS is renowned for its environmentally sensitive fluorescence.[7][8][9] In aqueous solutions, ANS is weakly fluorescent; however, its fluorescence quantum yield increases dramatically, accompanied by a blue shift in its emission maximum, when it binds to the hydrophobic pockets of proteins or associates with lipid membranes.[7][8][10]

This property makes ANS an invaluable tool for:

-

Studying protein conformation and folding: Changes in protein structure that expose hydrophobic regions can be monitored by changes in ANS fluorescence.[1][9][10]

-

Investigating ligand binding: The displacement of ANS from a protein's binding site by a ligand can be detected by a decrease in fluorescence, enabling the determination of binding affinities.[1][11]

-

Characterizing membrane properties: The fluorescence of ANS is sensitive to the lipid environment, providing insights into membrane structure and dynamics.[1]

The synthesis of ANS and its derivatives from 8-hydroxy-1-naphthalenesulfonic acid typically involves the replacement of the hydroxyl group with an amino group, often through a multi-step process. A common route involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with aniline or a substituted aniline.[7][8]

Caption: Simplified workflow for the synthesis of ANS from 8-hydroxy-1-naphthalenesulfonic acid.

Experimental Protocols: From Precursor to Product

The following protocols provide a framework for the synthesis of key derivatives of 8-hydroxy-1-naphthalenesulfonic acid. These are intended as a starting point and may require optimization based on specific laboratory conditions and desired product purity.

Protocol 1: Synthesis of an Azo Dye

This protocol describes the synthesis of a simple azo dye via the coupling of diazotized aniline with 8-hydroxy-1-naphthalenesulfonic acid.

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

8-Hydroxy-1-naphthalenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part B: Coupling Reaction

-

In a separate 500 mL beaker, dissolve a molar equivalent of 8-hydroxy-1-naphthalenesulfonic acid in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline solution of 8-hydroxy-1-naphthalenesulfonic acid with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the azo dye by suction filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 8-Anilino-1-naphthalenesulfonic acid (ANS)

The synthesis of ANS from 8-hydroxy-1-naphthalenesulfonic acid is a more involved process. A common industrial method involves the Bucherer reaction or its variations. A more modern approach utilizes a microwave-assisted Ullmann coupling reaction, starting from 8-chloro-1-naphthalenesulfonic acid, which can be derived from 8-amino-1-naphthalenesulfonic acid (peri acid).[7][8][12]

A generalized laboratory-scale synthesis based on a modified Ullmann condensation is presented below, starting from a more readily available precursor, 8-amino-1-naphthalenesulfonic acid (peri acid), which is structurally related and provides a more direct route to the amino functionality.

Materials:

-

8-Amino-1-naphthalenesulfonic acid (peri acid)

-

Aniline

-

Sulfuric acid

-

Sodium hydroxide

-

Activated carbon

-

Neutral alumina

-

Ethanol

-

Microwave reactor (for advanced methods) or standard reflux apparatus

Procedure (Conceptual Outline based on Patented Methods[12]):

-

Condensation: React refined 8-amino-1-naphthalenesulfonic acid with refined aniline in the presence of refined sulfuric acid. This condensation step forms the crude 8-anilino-1-naphthalenesulfonic acid.

-

Purification of Crude Product:

-

Dissolve the crude product in a dilute sodium hydroxide solution.

-

Treat the solution with activated carbon and neutral alumina to remove impurities.

-

Filter the mixture to remove the adsorbents.

-

-

Precipitation and Isolation:

-

Acidify the filtrate to precipitate the purified 8-anilino-1-naphthalenesulfonic acid.

-

Collect the purified product by filtration, wash with water, and dry.

-

Note: A more contemporary and efficient method involves a microwave-assisted copper(0)-catalyzed Ullmann coupling of 8-chloro-1-naphthalenesulfonic acid with aniline, offering higher yields and milder reaction conditions.[7][8][13]

Conclusion: An Enduring Legacy in Synthesis

8-Hydroxy-1-naphthalenesulfonic acid, a molecule with a rich history rooted in the dye industry, continues to be a pivotal synthetic intermediate. Its unique bifunctional nature provides a versatile platform for the creation of a wide range of valuable compounds. From the vibrant hues of azo dyes to the subtle glow of fluorescent probes that illuminate the intricate workings of biological systems, the legacy of this unassuming precursor is a testament to the power of fundamental organic chemistry to drive innovation across diverse scientific disciplines. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock even more applications in the years to come.

References

-

Harris, J. M., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-Hydroxynaphthalene-8-sulfonic acid CAS#: 117-22-6. Retrieved from [Link]

- Google Patents. (n.d.). EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).

-

Harris, J. M., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt.

-

ResearchGate. (2019). (PDF) Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

-

Urien, S., et al. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Retrieved from [Link]

-

MedCrave online. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Hydroxynaphthalene-8-sulfonic acid | 117-22-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Greener Shades of Synthesis: A Technical Guide to the Eco-Conscious Production of 1-Naphthalenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 1-naphthalenesulfonic acid and its derivatives is fundamental to the creation of a vast array of pharmaceuticals, dyes, and functional materials. However, traditional synthetic routes often rely on harsh reagents, energy-intensive processes, and generate significant chemical waste, posing environmental and economic challenges. This technical guide provides an in-depth exploration of green and sustainable synthesis approaches, offering practical insights and detailed methodologies for the modern researcher. We will delve into the causality behind experimental choices, presenting self-validating protocols that prioritize efficiency, safety, and environmental stewardship.

The Imperative for Green Synthesis of Naphthalenesulfonic Acids

1-Naphthalenesulfonic acid derivatives are key structural motifs in numerous applications, from fluorescent probes like 8-anilinonaphthalene-1-sulfonic acid (ANS) to precursors for agrochemicals and surfactants.[1] The conventional sulfonation of naphthalene often involves concentrated or fuming sulfuric acid, leading to the formation of unwanted isomers and a significant acid waste stream.[2][3] The drive towards greener chemistry is not merely an ethical consideration but a scientific and economic necessity, fostering innovation in process design to reduce hazardous substance use, minimize energy consumption, and improve atom economy.

This guide will explore four key pillars of green synthesis as applied to 1-naphthalenesulfonic acid derivatives:

-

Microwave-Assisted Synthesis: Harnessing electromagnetic energy for rapid and efficient reactions.

-

Ultrasound-Assisted Synthesis: Utilizing acoustic cavitation to enhance reaction rates and selectivity.

-

Ionic Liquids as Green Reaction Media: Employing non-volatile, recyclable solvents to minimize environmental impact.

-

Mechanochemical and Catalytic Approaches: Leveraging solvent-free conditions and reusable catalysts for sustainable transformations.

Microwave-Assisted Synthesis: A Paradigm of Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating.[4] The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion in minutes rather than hours.[5]

Case Study: Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction for 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

The synthesis of ANS and its derivatives, crucial fluorescent probes, has traditionally been plagued by low yields, harsh conditions, and long reaction times.[6] A microwave-assisted Ullmann coupling provides a greener and more efficient alternative.[7][8]

Causality of Experimental Choices:

-

Copper(0) Catalyst: Elemental copper is a less toxic and more economical choice compared to other metal catalysts. It facilitates the C-N bond formation in the Ullmann coupling.[7]

-

Aqueous Buffer Solution: Using an aqueous sodium phosphate buffer (pH 6-7) as the solvent eliminates the need for volatile organic solvents, significantly improving the green credentials of the synthesis.[6]

-

Microwave Irradiation: Provides rapid and localized heating, dramatically reducing the reaction time from over 10 hours to just 1-1.5 hours and improving yields from less than 5% to up to 74%.[6][7]

Experimental Protocol: Synthesis of Sodium 8-(Phenylamino)naphthalene-1-sulfonate (ANS) [6]

-

Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equiv), aniline (0.46 mmol, 1.1 equiv), and a catalytic amount of powdered elemental copper (10 mol %).

-

Solvent Addition: Add a buffer solution of Na₂HPO₄ (4.5 mL, pH 9.6) and NaH₂PO₄ (0.5 mL, pH 4.2) to adjust the final pH to 6.0–7.0.

-

Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 1 hour with stirring.

-

Work-up and Purification: After cooling, the product can be purified by appropriate chromatographic techniques.

Workflow for Microwave-Assisted ANS Synthesis

Caption: Workflow for the microwave-assisted synthesis of ANS.

Quantitative Data Summary: Microwave-Assisted Synthesis of ANS Derivatives [7]

| Substituent on Aniline | Reaction Time (h) | Yield (%) |

| H | 1.5 | 63 |

| 4-Cl | 1.5 | 62 |

| 3,4-diCl | 1.5 | 43 |

| 4-OCH₃ | 1.5 | 74 |

| 4-CH₃ | 1.5 | 69 |

Ultrasound-Assisted Sulfonation: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, offers a green alternative by enhancing reaction rates and selectivity through the phenomenon of acoustic cavitation.[9] The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.[10]

Causality of Experimental Choices:

-

Sulfuric Acid: While still a strong acid, the use of ultrasound can enhance its reactivity, potentially allowing for milder conditions or reduced quantities compared to conventional methods.[9]

-

Sonication: The primary driver of this green approach. It significantly accelerates the sulfonation of naphthalene, reducing reaction times from hours to minutes and improving selectivity for the 1-sulfonic acid isomer under kinetic control.[10]

Experimental Protocol: Ultrasound-Assisted Sulfonation of Naphthalene [10]

A typical experimental setup involves a high-intensity ultrasonic probe or bath.

-

Reaction Mixture: Aromatic compounds, such as naphthalene, are reacted with sulfuric acid.

-

Sonication: The reaction mixture is subjected to ultrasound irradiation at a specific frequency and power. The reaction progress is monitored by techniques like HPLC.

Comparative Data: Ultrasound-Assisted vs. Silent Sulfonation of Naphthalene [10]

| Method | Reaction Time | Conversion (%) | Selectivity for 1-Naphthalenesulfonic Acid (%) |

| Silent (Conventional) | 5 h | 11 | 87 |

| Ultrasound-Assisted | 45 min | 66 | 100 |

Mechanism of Sonochemical Enhancement

Caption: Mechanism of ultrasound-assisted reaction enhancement.

Ionic Liquids: Designing Greener Reaction Environments

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents.[11] In the context of naphthalene sulfonation, ILs can act as both the solvent and a catalyst, facilitating the reaction and simplifying product separation.[12]

Causality of Experimental Choices:

-

Ionic Liquid as Solvent: Eliminates the use of volatile and often toxic organic solvents. The choice of cation and anion can be tailored to optimize reactant solubility and reaction rate.[11]

-

Reusability: A key green feature of ILs. After the reaction, the product can often be separated by extraction or distillation, allowing the ionic liquid to be recovered and reused.

Experimental Protocol: Synthesis of Naphthalene-based Ionic Liquids [11]

-

Initial Synthesis: Sodium 4-(n-octyl)naphthalene-1-sulfonate is synthesized through alkylation and subsequent sulfonation of naphthalene.

-

Metathesis Reaction: The sodium salt is then reacted with an appropriate ionic liquid precursor (e.g., an imidazolium, pyridinium, or pyrrolidinium salt) in a metathesis reaction to exchange the cation.

-

Purification: The resulting naphthalene-based ionic liquid is purified by precipitating the inorganic salt byproduct and removing the solvent under vacuum.

Mechanochemical and Catalytic Strategies: The Solvent-Free Frontier

Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of solvents.[13] This approach aligns perfectly with the principles of green chemistry by minimizing waste and energy consumption. Additionally, the use of solid acid catalysts offers a pathway to cleaner reactions with easier catalyst separation and recycling.[14]

Mechanochemical Synthesis:

-

Solvent-Free: Reactions are typically performed by grinding solid reactants together in a ball mill, eliminating the need for solvents.[15]

-

Energy Efficiency: Mechanical energy is directly transferred to the reactants, often leading to faster reactions at ambient temperature.

Solid Acid Catalysis:

-

Heterogeneous Catalysis: Using solid acid catalysts, such as Cr-SO₄/ZrO₂, simplifies the work-up process as the catalyst can be easily filtered off from the reaction mixture.[14]

-

Reduced Corrosion and Waste: Solid acids are generally less corrosive than liquid superacids and their use minimizes the generation of acidic waste streams.

Experimental Protocol: Solid Acid-Catalyzed Sulfonation of Naphthalene [14]

-

Reactant Charging: Molten naphthalene is charged into a reactor.

-

Sulfuric Acid Addition: Concentrated sulfuric acid is added dropwise at elevated temperatures (e.g., 140-165°C).

-

Catalyst Addition: A mixture of a solid superacid (e.g., Cr-SO₄/ZrO₂) and anhydrous sodium sulfate is added.

-

Reaction: The mixture is heated (e.g., 160-170°C) for a specific duration (e.g., 0.5-1.5 hours) to yield naphthalenesulfonic acid.

Comparative Analysis and Future Outlook

The green synthesis approaches discussed offer significant advantages over traditional methods for preparing 1-naphthalenesulfonic acid derivatives.

Comparative Overview of Green Synthesis Methods

| Method | Key Advantages | Typical Reaction Times | Key Considerations |

| Microwave-Assisted | Rapid heating, high yields, improved selectivity | Minutes to a few hours | Requires specialized equipment, potential for high pressures. |

| Ultrasound-Assisted | Enhanced reaction rates and selectivity, milder conditions | Minutes to a few hours | Probe vs. bath sonication can yield different results. |

| Ionic Liquids | Recyclable solvent, reduced waste, tunable properties | Varies | Cost of ionic liquids, product separation can be challenging. |

| Mechanochemical | Solvent-free, energy-efficient, rapid | Minutes | Scalability can be a challenge for some reactions. |

| Solid Acid Catalysis | Recyclable catalyst, reduced corrosion and waste | Hours | Catalyst deactivation can occur. |

The future of synthesizing 1-naphthalenesulfonic acid and its derivatives lies in the synergistic combination of these green chemistry principles. The development of novel, highly active, and recyclable catalysts, coupled with energy-efficient reaction technologies like microwave and ultrasound, will pave the way for truly sustainable manufacturing processes in the pharmaceutical and chemical industries.

References

-

Qureshi, Z. S., et al. (2009). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. Ultrasonics Sonochemistry, 16(3), 308-311. [Link]

-

Qureshi, Z. S., et al. (2009). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. PubMed. [Link]

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18472–18477. [Link]

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18472–18477. [Link]

-

Gómez-Álvarez, A., et al. (2020). Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. Molecules, 25(1), 199. [Link]

-

Request PDF. (n.d.). Alternative energy input: mechanochemical, microwave and ultrasound-assisted organic synthesis. ResearchGate. [Link]

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. PubMed. [Link]

-

García, S., et al. (2020). Design and Characterization of Naphthalene Ionic Liquids. Frontiers in Chemistry, 8, 208. [Link]

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and spectral properties of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives prepared by microwave-assisted. Semantic Scholar. [Link]

-

Adhi, T. P., Aqsha, A., & Indarto, A. (2024). Comparative Studies on Thermal, Microwave-Assisted, and Ultrasound-Promoted Preparations. OUCI. [Link]

-

García, S., et al. (2020). Design and Characterization of Naphthalene Ionic Liquids. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Comparison Between Ultrasound and Conventional Method. [Link]

-

Kim, D. H., et al. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Semantic Scholar. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. [Link]

-

Rani, G. S., Reddy, T. V., & Devi, B. P. (n.d.). Green Protocol for the Multicomponent Synthesis of 1-Amidoalkyl-2-naphthols Employing Sustainable and Recyclable SO3H-Carbon Catalyst. Semantic Scholar. [Link]

-

Frecentese, F., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. International Journal of Molecular Sciences, 24(13), 10722. [Link]

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ResearchGate. [Link]

-

García, S., et al. (2020). Design and Characterization of Naphthalene Ionic Liquids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

-

Wang, C., et al. (2019). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. RSC Advances. [Link]

-

Wikipedia. (n.d.). Naphthalene-1-sulfonic acid. [Link]

-

Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]

-

Al-Dies, A. A., et al. (2024). Chitosan-sulfonic acid-catalyzed green synthesis of naphthalene-based azines as potential anticancer agents. PubMed. [Link]

-

Wang, C., et al. (2019). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. RSC Publishing. [Link]

-

Kingsun Chemicals. (2020, September 14). Naphthalene Sulfonate Manufacturing Process. [Link]

- Google Patents. (n.d.). Method for preparing naphthalene sulphonic acids.

- Google Patents. (n.d.).

-

ResearchGate. (2019, March 19). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. [Link]

- Google Patents. (n.d.). Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol.

-

Wang, C., et al. (2019). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. PMC. [Link]

- Google Patents. (n.d.).

-

Al-Ayed, A. S., et al. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. [Link]

Sources

- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. concretechemicals.home.blog [concretechemicals.home.blog]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Characterization of Naphthalene Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design and Characterization of Naphthalene Ionic Liquids [frontiersin.org]

- 13. A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]

- 15. A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 8-hydroxy-1-naphthalenesulfonic acid

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization and application of 8-hydroxy-1-naphthalenesulfonic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep and practical understanding of the molecule's behavior under spectroscopic investigation.

Introduction: The Significance of 8-hydroxy-1-naphthalenesulfonic acid

8-hydroxy-1-naphthalenesulfonic acid is a derivative of naphthalene, a molecule whose history is rooted in the 19th-century dye industry. The introduction of sulfonic acid groups to the naphthalene ring was a critical innovation, rendering the otherwise water-insoluble compounds soluble and suitable for textile dyeing.[1] This foundational research also enhanced the fundamental understanding of electrophilic aromatic substitution reactions.[1]

While a valuable synthetic intermediate for compounds like azo dyes, the primary contemporary significance of 8-hydroxy-1-naphthalenesulfonic acid lies in its role as a precursor to highly sensitive fluorescent probes.[1] Its most prominent derivative, 8-Anilino-1-naphthalenesulfonic acid (ANS), is a cornerstone tool in biochemistry and biophysics.[1][2] ANS is renowned for its remarkable environmental sensitivity; it is weakly fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield and a significant blue shift in its emission maximum when in less polar environments or bound to the hydrophobic pockets of proteins.[2][3][4] This property makes it an invaluable probe for studying protein folding, conformational changes, and ligand binding events.[1][5]

A thorough understanding of the spectroscopic properties of the parent compound, 8-hydroxy-1-naphthalenesulfonic acid, is therefore fundamental to leveraging its full potential and that of its derivatives in advanced research and drug development applications.

Foundational Spectroscopic Characterization

A multi-faceted spectroscopic approach is necessary to fully elucidate the structure and properties of 8-hydroxy-1-naphthalenesulfonic acid. This involves a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the precise atomic arrangement and connectivity of the molecule.[1] By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the chemical environment of each atom.

Causality Behind the Protocol: The choice of solvent is critical. While the molecule is water-soluble, for high-resolution spectra, a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required to avoid a large interfering solvent signal. The chemical shifts (δ) are influenced by the electron density around each nucleus. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group will deshield or shield adjacent protons and carbons, respectively, leading to a predictable pattern of signals that confirms the substitution pattern on the naphthalene ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 8-hydroxy-1-naphthalenesulfonic acid in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Set an appropriate relaxation delay (e.g., 5 seconds) to ensure full relaxation of protons for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Data Interpretation:

-

¹H NMR: Expect distinct signals for each of the six aromatic protons on the naphthalene ring. The protons on the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups may be exchangeable with D₂O and might not be observed, or may appear as broad signals in DMSO-d₆.[1]

-

¹³C NMR: Expect ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring, with their chemical shifts indicating their electronic environment. For example, the carbon attached to the hydroxyl group will appear at a higher chemical shift (downfield) compared to the other aromatic carbons.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.

Causality Behind the Protocol: The principle rests on the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of the bonds within the molecule. The strong dipole moments of the O-H and S=O bonds lead to characteristic, strong absorption bands, making their identification straightforward.

Experimental Protocol: Fourier Transform IR (FT-IR)

-

Sample Preparation (ATR): Place a small amount of the solid 8-hydroxy-1-naphthalenesulfonic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum will provide a unique fingerprint for the molecule. Key vibrational bands to identify include:

-

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks usually above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

-

S=O Stretch: Strong, characteristic absorptions for the sulfonic acid group, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy

The most powerful applications of 8-hydroxy-1-naphthalenesulfonic acid and its derivatives stem from their interaction with light. Absorption and emission spectroscopy are used to study the electronic transitions within the molecule.[1]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as electrons transition from the ground state to an excited state. The naphthalene ring system acts as the chromophore, leading to strong absorption bands in the UV region.[1]

Causality Behind the Protocol: The solvent environment can influence the exact position and intensity of absorption maxima (λ_max). Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the energy gap and thus the λ_max. It is crucial to use a UV-grade solvent to minimize background absorbance. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 A.U.) for quantitative analysis.

Experimental Protocol: UV-Vis Absorption

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 8-hydroxy-1-naphthalenesulfonic acid in a suitable solvent (e.g., water, ethanol, or a buffer).

-

Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 10-50 µM) that yields a maximum absorbance below 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the solvent used for the working solution and use it to zero the instrument (the "blank").

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

Data Interpretation: The spectrum will show characteristic absorption peaks for the naphthalenic system. The position of these peaks can be influenced by pH due to the deprotonation of the hydroxyl and sulfonic acid groups, which alters the electronic structure of the chromophore.

Fluorescence Spectroscopy: Probing the Molecular Environment

Fluorescence spectroscopy is where the true utility of this class of molecules becomes apparent. Upon absorbing a photon, the molecule reaches an excited state. It can then relax to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

The key insight is that the fluorescence properties (intensity and emission wavelength) of derivatives like ANS are exquisitely sensitive to the polarity of the local environment.[2][3] In polar solvents like water, the excited state is efficiently quenched through interactions with solvent molecules, resulting in weak fluorescence. In non-polar environments, such as the hydrophobic core of a protein, this quenching pathway is less efficient, leading to a dramatic increase in fluorescence intensity.[2][5] This phenomenon is the basis for its use as a hydrophobic probe.

Causality: Excited-State Proton Transfer (ESPT) and Solvatochromism For hydroxyl-containing aromatic compounds like 8-hydroxy-1-naphthalenesulfonic acid, the hydroxyl group becomes significantly more acidic in the excited state compared to the ground state.[6] This can lead to a phenomenon called Excited-State Proton Transfer (ESPT), where the proton is transferred from the hydroxyl group to a nearby acceptor molecule (like a solvent molecule) in the brief lifetime of the excited state.[6][7][8] This process can result in dual fluorescence: one emission band from the neutral molecule and a second, red-shifted band from the deprotonated anion.[6] The efficiency of ESPT is highly dependent on the solvent's proton-accepting ability.

The shift in emission wavelength based on solvent polarity (solvatochromism) is due to the different stabilization of the ground and excited states by the solvent. The excited state often has a larger dipole moment than the ground state. Polar solvents will stabilize the excited state more effectively, lowering its energy and resulting in a red-shifted (longer wavelength) emission.[2]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) in the solvent or buffer of interest. The concentration should be low to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Determine Excitation Wavelength: Set the emission monochromator to an expected emission wavelength and scan the excitation monochromator to find the wavelength of maximum absorption that leads to fluorescence (the excitation maximum). This should correspond to a peak in the UV-Vis absorption spectrum.

-

Acquire Emission Spectrum: Set the excitation monochromator to the determined maximum (e.g., ~380 nm for ANS) and scan the emission monochromator over a range (e.g., 400-650 nm).[5]

-

Quantum Yield Measurement (Optional): To quantify the fluorescence efficiency, measure the quantum yield relative to a known standard (e.g., quinine sulfate). This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical conditions.

Data Interpretation and Application in Protein Studies:

-

Emission Maximum (λ_em): A blue shift (to shorter wavelengths) in λ_em indicates the probe is in a more hydrophobic environment. For ANS, the emission maximum shifts from ~545 nm in water to ~470 nm when bound to a protein.[5]

-

Fluorescence Intensity: A significant increase in intensity indicates binding to a hydrophobic site and protection from solvent quenching.

-

Protein Binding Assay: By titrating a protein solution with the probe, one can monitor the increase in fluorescence to determine binding affinities and the number of binding sites. Conversely, a ligand that displaces the probe from a protein's binding pocket will cause a decrease in fluorescence, which can be used to measure the ligand's binding affinity.[1]

Integrated Analysis Workflow and Data Summary